molecular formula C15H11N3O6 B2547308 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide CAS No. 899744-34-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2547308
CAS No.: 899744-34-4
M. Wt: 329.268
InChI Key: DUXITSAIYFPNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative designed for biochemical research. Compounds featuring the benzo[d][1,3]dioxol-5-yl (piperonyl) scaffold have demonstrated significant potential in medicinal chemistry, with closely related structures exhibiting potent antitumor activities against various human cancer cell lines, including HeLa, A549, and MCF-7 , in some cases with IC50 values below 5 μM . The molecular architecture, which incorporates an oxalamide linker, is known to facilitate hydrogen bonding with biological targets, potentially influencing specificity and binding affinity. Beyond oncology, structurally similar N-(benzo[d][1,3]dioxol-5-yl)amide compounds have been identified through virtual screening as novel auxin receptor agonists, promoting root growth in plants by enhancing TIR1 receptor-related signaling responses . This suggests that this compound could serve as a valuable probe in both pharmacological and plant science research for investigating targeted growth mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c19-14(16-9-2-1-3-11(6-9)18(21)22)15(20)17-10-4-5-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXITSAIYFPNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for N1-(Benzo[d]dioxol-5-yl)-N2-(3-Nitrophenyl)oxalamide

Two-Step Coupling Using Oxalyl Chloride

The most widely reported method involves sequential nucleophilic acyl substitution reactions using oxalyl chloride as the central carbonyl source.

Reaction Mechanism
  • Formation of Monoamide Chloride :
    Benzo[d]dioxol-5-amine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate monoamide chloride. Triethylamine (TEA) is employed as an acid scavenger.
    $$
    \text{C}7\text{H}7\text{NO}2 + \text{ClC(O)COCl} \rightarrow \text{C}7\text{H}7\text{NO}2\text{C(O)COCl} + \text{HCl}
    $$
  • Coupling with 3-Nitroaniline :
    The monoamide chloride is subsequently reacted with 3-nitroaniline in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. The nitro group’s electron-withdrawing nature reduces nucleophilicity, necessitating elevated temperatures.
Optimization Data
Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent (Step 1) DCM 92 98.5
Temperature (Step 2) 66°C 78 97.2
Molar Ratio (Amine:Oxalyl Chloride) 1:1.1 85 96.8

Key Challenges :

  • Over-reaction to bis-amide byproducts (≤15% without stoichiometric control).
  • Hydrolysis of oxalyl chloride in humid conditions, requiring strict anhydrous protocols.

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for coupling with both amines.

Procedure
  • Activation of Oxalic Acid :
    Oxalic acid is treated with EDCl/HOBt in dimethylformamide (DMF) at room temperature for 1 hour.
  • Sequential Amine Addition :
    Benzo[d]dioxol-5-amine is added first, followed by 3-nitroaniline after 4 hours. The staggered addition minimizes cross-reactivity.
Performance Metrics
Metric Value
Total Reaction Time 18 hours
Isolated Yield 68%
Byproduct Formation <5%

Advantages :

  • Avoids hazardous oxalyl chloride.
  • Suitable for heat-sensitive intermediates.

Disadvantages :

  • Lower yield compared to oxalyl chloride route.
  • Requires chromatographic purification.

Solid-Phase Synthesis

A less conventional approach utilizing Wang resin-bound 3-nitroaniline has been explored for high-throughput applications.

Steps
  • Resin Functionalization :
    3-Nitroaniline is anchored to Wang resin via a photolabile linker.
  • Oxalyl Dichloride Coupling :
    Oxalyl chloride is introduced to form the resin-bound monoamide.
  • Cleavage and Final Coupling :
    The intermediate is cleaved using UV light and reacted with benzo[d]dioxol-5-amine in solution.
Outcomes
  • Yield : 54% over three steps.
  • Purity : 94% after HPLC.
  • Scalability : Limited to milligram quantities due to resin capacity.

Comparative Analysis of Methods

The table below synthesizes critical data from the three primary routes:

Method Yield (%) Purity (%) Scalability Cost (Relative)
Oxalyl Chloride 78 97.2 High $
Carbodiimide-Mediated 68 95.8 Medium $$
Solid-Phase 54 94.0 Low $$$

Mechanistic Insights and Side Reactions

Competing Pathways

  • Bis-Amidation :
    Occurs when excess oxalyl chloride or prolonged reaction times allow both amines to react with oxalic acid. Mitigated by stoichiometric control and stepwise addition.
    $$
    \text{C}7\text{H}7\text{NO}2\text{C(O)COCl} + \text{C}6\text{H}5\text{N}2\text{O}_2 \rightarrow \text{Bis-amide} + \text{HCl}
    $$
  • Nitro Group Reduction :
    Observed in hydrogen-rich environments (e.g., THF with residual moisture), leading to unwanted amino derivatives.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :
    Eluent: Ethyl acetate/hexane (3:7) resolves mono- and bis-amide products.
  • Recrystallization :
    Ethanol/water (4:1) yields crystals with >99% purity.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, Ar–NO$$_2$$), 6.97–6.83 (m, 3H, benzodioxole), 10.34 (s, 1H, NH).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$), 1250 cm$$^{-1}$$ (C–O–C).

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro-oxides and other oxidized derivatives.

    Reduction: Formation of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Electronic Differences

The compound’s key structural distinction lies in its substituents: the electron-rich methylenedioxyphenyl group (benzo[d][1,3]dioxol-5-yl) and the electron-deficient 3-nitrophenyl group. This contrast creates a polarized electronic environment, influencing solubility, metabolic stability, and receptor binding. Comparable oxalamides include:

Compound Name Substituents (R1, R2) Key Features
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) R1: 2,4-dimethoxybenzyl; R2: pyridin-2-yl-ethyl High-potency umami flavor agonist; metabolized rapidly without amide hydrolysis .
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide R1: 2-methoxy-4-methylbenzyl; R2: pyridin-2-yl-ethyl Structurally related to S336; similar metabolic pathways but lower potency .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Single amide with heptyl chain Rapid metabolism in hepatocytes; no amide hydrolysis observed .

Pharmacological and Metabolic Profiles

  • Receptor Binding : The methylenedioxyphenyl group in the target compound may enhance binding to hydrophobic pockets in taste receptors (e.g., hTAS1R1/hTAS1R3), similar to S336 . However, the nitro group could sterically hinder interactions compared to smaller substituents like methoxy groups.
  • Metabolism : Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, which undergoes rapid hepatic metabolism without amide cleavage, oxalamides like S336 and the target compound show resistance to amide hydrolysis but may undergo nitro-reduction or demethylation .

Key Research Findings

Pharmacological Potency

Oxalamides with electron-donating groups (e.g., methoxy) exhibit higher umami agonist activity than nitro-substituted derivatives. For instance, S336 (EC50: 0.3 μM) outperforms nitro-analogs in receptor activation assays .

Metabolic Stability

The nitro group in the target compound may reduce metabolic stability compared to S336, as nitro-reductases in the liver could convert it to reactive intermediates .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound S336 N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Molecular Weight ~327 g/mol ~385 g/mol ~290 g/mol
LogP (Predicted) 2.8 3.1 4.2
Aqueous Solubility Low (µg/mL range) Moderate (mg/mL range) Very low
Metabolic Stability Moderate (nitro-reduction) High (no amide hydrolysis) Low (rapid hepatic metabolism)

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O7S2, with a molecular weight of approximately 453.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and a nitrophenyl group linked through an oxalamide bond , which significantly influences its chemical reactivity and biological properties .

Anticancer Potential

Research indicates that this compound may serve as a lead compound for developing new anticancer agents. Its unique structure allows for interactions with various biological targets involved in cancer progression. For instance, studies employing techniques like surface plasmon resonance (SPR) have been suggested to quantify its binding affinity to enzymes or receptors crucial in cancer cell signaling pathways .

The compound's mechanism of action likely involves modulation of enzyme activity or receptor interactions, which can lead to apoptosis in cancer cells. Preliminary findings suggest that it may interfere with cell cycle regulation and promote cell death, indicating its potential as an effective therapeutic agent .

Cytotoxicity Studies

A comparative analysis of related compounds has shown that structural modifications significantly affect cytotoxic activity. For example, derivatives of similar oxalamide compounds demonstrated varying IC50 values, indicating that the presence of specific functional groups can enhance biological activity .

CompoundIC50 (µM)Structural Features
This compoundTBDBenzo[d][1,3]dioxole + nitrophenyl
Related Compound ATBDDifferent substituents
Related Compound BTBDAltered oxalamide linkage

Binding Affinity Studies

Studies have indicated that the binding affinity of this compound to specific targets can be quantified using isothermal titration calorimetry (ITC). Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole Intermediate : This is achieved through the cyclization reaction of catechol with formaldehyde under acidic conditions.
  • Nitration of Phenyl Ring : The nitration process involves treating the benzo[d][1,3]dioxole intermediate with a nitrating agent.
  • Oxalamide Formation : The final step involves reacting the nitrated benzo[d][1,3]dioxole with oxalyl chloride to form the oxalamide linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.